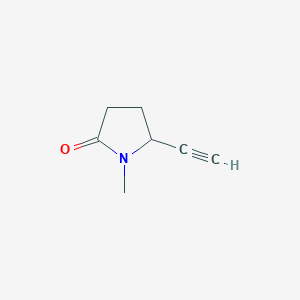
5-Ethynyl-1-methyl-2-pyrrolidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-1-methyl-2-pyrrolidone (EMP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. EMP is a heterocyclic compound that contains a pyrrolidone ring with an ethynyl group attached to it. This compound has been extensively studied for its potential use in various fields, including pharmaceuticals, materials science, and organic chemistry.
Mechanism Of Action
The mechanism of action of 5-Ethynyl-1-methyl-2-pyrrolidone is not fully understood. However, it is believed that 5-Ethynyl-1-methyl-2-pyrrolidone interacts with various enzymes and proteins in the body, leading to changes in their activity. 5-Ethynyl-1-methyl-2-pyrrolidone has been shown to inhibit the activity of various enzymes, including cholinesterase and acetylcholinesterase. Additionally, 5-Ethynyl-1-methyl-2-pyrrolidone has been shown to interact with DNA, leading to changes in gene expression.
Biochemical And Physiological Effects
5-Ethynyl-1-methyl-2-pyrrolidone has been shown to have various biochemical and physiological effects. In animal studies, 5-Ethynyl-1-methyl-2-pyrrolidone has been shown to have analgesic and anti-inflammatory effects. Additionally, 5-Ethynyl-1-methyl-2-pyrrolidone has been shown to have anticonvulsant and anxiolytic effects. 5-Ethynyl-1-methyl-2-pyrrolidone has also been shown to have antioxidant and neuroprotective effects.
Advantages And Limitations For Lab Experiments
5-Ethynyl-1-methyl-2-pyrrolidone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. Additionally, 5-Ethynyl-1-methyl-2-pyrrolidone has a wide range of potential applications in various fields of science. However, 5-Ethynyl-1-methyl-2-pyrrolidone also has some limitations. It is a relatively new compound, and its potential side effects and toxicity are not fully understood. Additionally, 5-Ethynyl-1-methyl-2-pyrrolidone is a highly reactive compound that requires careful handling and storage.
Future Directions
There are several future directions for the study of 5-Ethynyl-1-methyl-2-pyrrolidone. In the field of pharmaceuticals, 5-Ethynyl-1-methyl-2-pyrrolidone has the potential to be used as a drug delivery system for various drugs. Additionally, 5-Ethynyl-1-methyl-2-pyrrolidone could be used as a building block for the synthesis of new drugs with unique properties. In the field of materials science, 5-Ethynyl-1-methyl-2-pyrrolidone could be used as a monomer for the synthesis of new polymers with unique properties. Additionally, 5-Ethynyl-1-methyl-2-pyrrolidone could be used as a template for the synthesis of new materials with specific functions. Overall, the study of 5-Ethynyl-1-methyl-2-pyrrolidone has the potential to lead to significant advancements in various fields of science.
Synthesis Methods
5-Ethynyl-1-methyl-2-pyrrolidone can be synthesized through various methods, including the reaction of 1-methylpyrrolidin-2-one with acetylene in the presence of a palladium catalyst. Another method involves the reaction of 1-methylpyrrolidin-2-one with ethynylmagnesium bromide in the presence of a copper catalyst. These methods have been optimized to obtain high yields of pure 5-Ethynyl-1-methyl-2-pyrrolidone.
Scientific Research Applications
5-Ethynyl-1-methyl-2-pyrrolidone has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, 5-Ethynyl-1-methyl-2-pyrrolidone has been used as a building block for the synthesis of complex molecules. In the field of materials science, 5-Ethynyl-1-methyl-2-pyrrolidone has been used as a monomer for the synthesis of polymers with unique properties. In the field of pharmaceuticals, 5-Ethynyl-1-methyl-2-pyrrolidone has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
properties
IUPAC Name |
5-ethynyl-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-3-6-4-5-7(9)8(6)2/h1,6H,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIJIEQPWZDFNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-1-methyl-2-pyrrolidone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

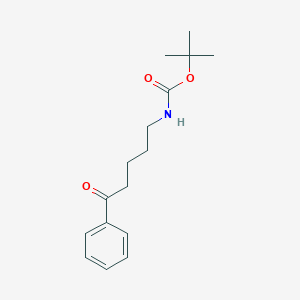

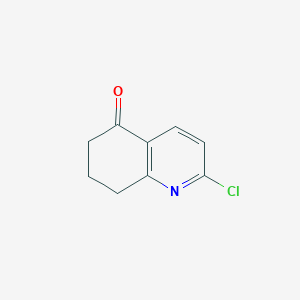



![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)

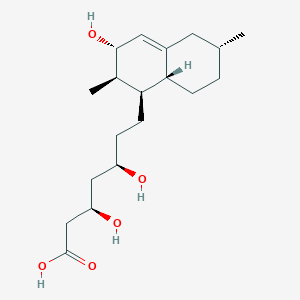
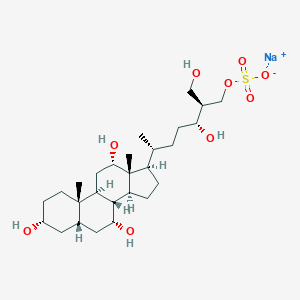
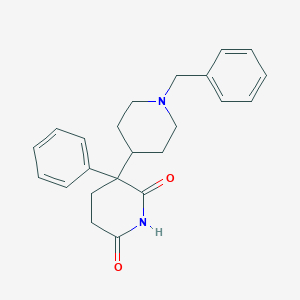
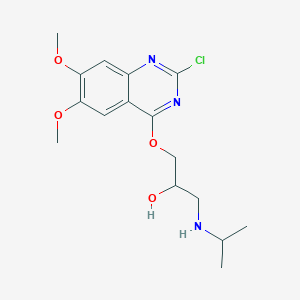
![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)